Namodenoson

Catalog No.
S548509
CAS No.
163042-96-4
M.F
C18H18ClIN6O4
M. Wt
544.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Namodenoson

CAS Number

163042-96-4

Product Name

Namodenoson

IUPAC Name

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Molecular Formula

C18H18ClIN6O4

Molecular Weight

544.7 g/mol

InChI

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1

InChI Key

IPSYPUKKXMNCNQ-PFHKOEEOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-chloro-N(6)-(3-iodobenzyl)-9-(5-(methylcarbamoyl)-beta-D-ribofuranosyl)adenine, 2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide, 2-Cl-IB-MECA, C-IBzA-MU, CF102 compound

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

The exact mass of the compound Namodenoson is 544.01227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Namodenoson (also known as CF102 or 2-Cl-IB-MECA) is a ribose-based purine nucleoside that functions as a high-affinity, selective agonist for the A3 adenosine receptor (A3AR). Its primary value proposition in research and development is rooted in its high selectivity for A3AR over other adenosine receptor subtypes and its demonstrated oral bioavailability. These characteristics position it as a critical tool for investigating A3AR-mediated signaling pathways, particularly in oncology and inflammatory disease models where the A3AR target is overexpressed on pathological cells compared to normal tissue.

Substituting Namodenoson with less selective agonists or even other common A3AR-selective tool compounds can compromise experimental outcomes and reproducibility. Non-selective agonists like NECA will activate A1, A2A, and A2B receptors, introducing confounding variables and off-target effects. Even when compared to its close structural analog IB-MECA (Piclidenoson), Namodenoson's distinct chemical structure results in a different binding affinity and pharmacokinetic profile. Crucially, Namodenoson's established oral bioavailability distinguishes it from many research-grade agonists that require parenteral administration, making it uniquely suited for long-term in vivo studies where ease of administration and consistent exposure are paramount.

Exceptional Receptor Selectivity Profile for Minimized Off-Target Effects

Namodenoson demonstrates a high affinity for the human A3 adenosine receptor (A3AR) with a Ki of 0.33 nM. Critically, it exhibits a vastly superior selectivity profile compared to its target. It is 2500-fold more selective for A3AR than for the A1 receptor and 1400-fold more selective than for the A2A receptor. This high degree of selectivity is essential for attributing observed effects directly to A3AR modulation, thereby reducing the risk of confounding data from off-target receptor activation.

Evidence DimensionReceptor Binding Selectivity (Ki)
Target Compound DataKi = 0.33 nM for A3AR
Comparator Or Baseline2500-fold selective over A1AR; 1400-fold selective over A2AAR
Quantified Difference2500x vs A1AR, 1400x vs A2AAR
ConditionsHuman adenosine receptor binding assays.

This ensures that experimental results are specifically due to A3 receptor activity, providing cleaner, more reliable, and publishable data by minimizing off-target effects.

Oral Bioavailability: Enabling Practical and Effective In Vivo Studies

Namodenoson is consistently described and utilized as a small, orally bioavailable drug in numerous preclinical and clinical studies. This property was leveraged in a preclinical orthotopic rat model of hepatocellular carcinoma, where oral administration of Namodenoson at 100 µg/kg resulted in a 92.8% inhibition of tumor growth. This contrasts with many experimental agonists that require more complex and invasive administration routes like intraperitoneal or intravenous injection.

Evidence DimensionIn Vivo Efficacy via Oral Route
Target Compound Data92.8% tumor growth inhibition in a rat HCC model.
Comparator Or BaselineStandard experimental agonists often requiring parenteral (e.g., IP, IV) injection.
Quantified DifferenceQualitative but significant improvement in administration workflow and animal welfare.
ConditionsOral administration (100 µg/kg) in an orthotopic N1S1 rat hepatocellular carcinoma model.

Oral bioavailability simplifies experimental protocols for long-term animal studies, improves animal welfare, and allows for modeling of systemic exposure that is more relevant to clinical translation.

Demonstrated Anti-Proliferative Efficacy in Pancreatic Cancer Models

In preclinical models of pancreatic cancer, Namodenoson demonstrates potent, dose-dependent anti-proliferative activity. In vitro, it inhibited the growth of BxPC-3 pancreatic cancer cells in a dose-dependent manner. In vivo, oral administration of Namodenoson (10 µg/kg, twice daily for 35 days) resulted in significant inhibition of pancreatic carcinoma tumor growth in nude mice. The mechanism involves the modulation of NF-κB and Wnt/β-catenin signaling pathways, leading to the upregulation of apoptotic proteins such as Bad and Bax.

Evidence DimensionIn Vivo Anti-Tumor Activity
Target Compound DataSignificant inhibition of tumor growth vs. control.
Comparator Or BaselineVehicle-treated control group.
Quantified DifferenceStatistically significant reduction in tumor growth (p-value not specified in abstract).
ConditionsOral administration (10 µg/kg, BID) in nude mice inoculated with BxPC-3 pancreatic cancer cells.

Provides direct evidence of the compound's utility and efficacy in established, mainstream oncology models, supporting its use as a relevant tool for cancer research.

Long-Term Oral Dosing Studies in In Vivo Cancer Models

Namodenoson's oral bioavailability makes it the right choice for chronic dosing studies in rodent models of hepatocellular carcinoma, pancreatic cancer, or other cancers where A3AR is overexpressed. It allows for simplified experimental logistics and improved animal welfare compared to compounds requiring repeated injections.

Isolating A3AR-Specific Pathways in Cellular Assays

Due to its exceptional selectivity of up to 2500-fold over other adenosine receptors, Namodenoson is ideally suited for in vitro studies aiming to specifically dissect the role of A3AR in signaling cascades, such as the Wnt and NF-κB pathways, without confounding off-target activation.

Preclinical Evaluation in Models of Liver Inflammation and Fibrosis

Given its demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of non-alcoholic steatohepatitis (NASH), Namodenoson is a validated tool for investigating therapeutic strategies for chronic liver diseases. Its oral activity is particularly relevant for modeling long-term treatment regimens.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

544.01228 Da

Monoisotopic Mass

544.01228 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z07JR07J6C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Namodenoson is an orally bioavailable, synthetic, highly selective adenosine A3 receptor (A3AR) agonist with potential antineoplastic activity. Namodenoson selectively binds to and activates the cell surface-expressed A3AR, deregulating Wnt and NF-kB signal transduction pathways downstream, which may result in apoptosis of A3AR-expressing tumor cells. A3AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells, and plays an important role in cellular proliferation.

MeSH Pharmacological Classification

Purinergic P1 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA3 [HSA:140] [KO:K04268]

Pictograms

Irritant

Irritant

Other CAS

163042-96-4

Wikipedia

Namodenoson

Dates

Last modified: 08-15-2023
1: Soares AS, Costa VM, Diniz C, Fresco P. The combination of Cl-IB-MECA with paclitaxel: a new anti-metastatic therapeutic strategy for melanoma. Cancer Chemother Pharmacol. 2014 Oct;74(4):847-60. doi: 10.1007/s00280-014-2557-y. Epub 2014 Aug 14. PubMed PMID: 25119183.
2: Soares AS, Costa VM, Diniz C, Fresco P. Potentiation of cytotoxicity of paclitaxel in combination with Cl-IB-MECA in human C32 metastatic melanoma cells: A new possible therapeutic strategy for melanoma. Biomed Pharmacother. 2013 Oct;67(8):777-89. doi: 10.1016/j.biopha.2013.08.003. Epub 2013 Aug 23. PubMed PMID: 24035253.
3: Kim GD, Oh J, Jeong LS, Lee SK. Thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells. Biochem Biophys Res Commun. 2013 Jul 19;437(1):79-86. doi: 10.1016/j.bbrc.2013.06.040. Epub 2013 Jun 21. PubMed PMID: 23791876.
4: Montinaro A, Forte G, Sorrentino R, Luciano A, Palma G, Arra C, Adcock IM, Pinto A, Morello S. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice. PLoS One. 2012;7(9):e45401. doi: 10.1371/journal.pone.0045401. Epub 2012 Sep 24. PubMed PMID: 23028986; PubMed Central PMCID: PMC3454429.
5: Kim TH, Kim YK, Woo JS. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca2⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells. Neurochem Res. 2012 Dec;37(12):2667-77. doi: 10.1007/s11064-012-0855-5. Epub 2012 Aug 10. PubMed PMID: 22878643.
6: Lee HS, Chung HJ, Lee HW, Jeong LS, Lee SK. Suppression of inflammation response by a novel A3 adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling. Immunobiology. 2011 Sep;216(9):997-1003. doi: 10.1016/j.imbio.2011.03.008. Epub 2011 Apr 7. PubMed PMID: 21514967.
7: Morello S, Sorrentino R, Montinaro A, Luciano A, Maiolino P, Ngkelo A, Arra C, Adcock IM, Pinto A. NK1.1 cells and CD8 T cells mediate the antitumor activity of Cl-IB-MECA in a mouse melanoma model. Neoplasia. 2011 Apr;13(4):365-73. PubMed PMID: 21472141; PubMed Central PMCID: PMC3071085.
8: Forte G, Sorrentino R, Montinaro A, Pinto A, Morello S. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS. Cytokine. 2011 May;54(2):161-6. doi: 10.1016/j.cyto.2011.02.002. Epub 2011 Feb 26. PubMed PMID: 21354814.
9: Kim H, Kang JW, Lee S, Choi WJ, Jeong LS, Yang Y, Hong JT, Yoon do Y. A3 adenosine receptor antagonist, truncated Thio-Cl-IB-MECA, induces apoptosis in T24 human bladder cancer cells. Anticancer Res. 2010 Jul;30(7):2823-30. PubMed PMID: 20683018.
10: Morello S, Sorrentino R, Porta A, Forte G, Popolo A, Petrella A, Pinto A. Cl-IB-MECA enhances TRAIL-induced apoptosis via the modulation of NF-kappaB signalling pathway in thyroid cancer cells. J Cell Physiol. 2009 Nov;221(2):378-86. doi: 10.1002/jcp.21863. PubMed PMID: 19562684.

Explore Compound Types